molecular formula C10H8ClN3 B2692647 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine CAS No. 1515686-59-5

2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine

Cat. No.: B2692647
CAS No.: 1515686-59-5
M. Wt: 205.65
InChI Key: YLXQNCYVIWONQH-UHFFFAOYSA-N
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Description

“2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine” is a heterocyclic compound with the molecular formula C10H8ClN3. It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, one method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . Another method involves the use of Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve various steps. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Nonlinear Optical Properties

  • Research Insight : Pyrimidine derivatives, including 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine, show promising applications in nonlinear optics (NLO). A study by Hussain et al. (2020) investigated thiopyrimidine derivatives for NLO applications, highlighting the importance of pyrimidine rings in such fields due to their electronic and structural properties (Hussain et al., 2020).

Antiviral Properties

  • Research Insight : Pyrimidine derivatives, including those structurally related to this compound, have been studied for their antiviral properties. Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines, demonstrating their potential in inhibiting retrovirus replication (Hocková et al., 2003).

RNA Structure Analysis

  • Research Insight : Pyrimidine and its derivatives play a crucial role in RNA structure. Kawai et al. (1992) discussed how modifications in pyrimidine residues impact the conformation and rigidity of tRNA, a critical aspect in understanding RNA function (Kawai et al., 1992).

Optical Properties in Organic Chemistry

  • Research Insight : In organic chemistry, pyrimidine derivatives, similar to this compound, have been synthesized for their optical properties. Hadad et al. (2011) studied 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, revealing their potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).

Material Science Applications

  • Research Insight : Pyrimidine-based compounds are used in material science, particularly in organic light-emitting diodes (OLEDs). Chang et al. (2013) synthesized Ir(III) metal complexes using pyrimidine chelates, demonstrating their efficacy in high-performance OLEDs (Chang et al., 2013).

Inhibitors in Medicinal Chemistry

  • Research Insight : Munier-Lehmann et al. (2015) explored 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, closely related to this compound, as inhibitors of human dihydroorotate dehydrogenase (DHODH), showcasing their potential in antiviral therapy (Munier-Lehmann et al., 2015).

Fluorescent Probes for RNA Monitoring

  • Research Insight : Pyrrolo-C, a fluorescent analog of cytidine, which is structurally similar to pyrimidine derivatives, has been used as a probe for RNA structure and dynamics, as reported by Tinsley and Walter (2006) (Tinsley & Walter, 2006).

Future Directions

The future directions for “2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine” could involve its use in the synthesis of new compounds. For instance, it is expected that many novel applications of trifluoromethylpyridines, a related class of compounds, will be discovered in the future .

Properties

IUPAC Name

2-chloro-5-methyl-4-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXQNCYVIWONQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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